molecular formula C17H27NSi B044297 1-(Triisopropylsilyl)indole CAS No. 123191-00-4

1-(Triisopropylsilyl)indole

Cat. No.: B044297
CAS No.: 123191-00-4
M. Wt: 273.5 g/mol
InChI Key: YQGQSALLXQDVFW-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)indole is a useful research compound. Its molecular formula is C17H27NSi and its molecular weight is 273.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorescent Probe in Protein Research : It is used as a fluorescent probe for studying conformational fluctuations in polypeptides and proteins (Demmer et al., 1990).

  • Organic Synthesis : The compound is utilized in organic synthesis due to its molecular architectures and electrophilicity, enabling specific interatomic connections (Bandini, 2013).

  • Biological Activity in Drug Discovery : It plays a significant role in the synthesis of natural and synthetic molecules with biological activity, contributing to drug discovery and analysis (Kaushik et al., 2013).

  • Gold-Catalyzed Direct Alkynylation : The compound is involved in the gold-catalyzed direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline (Brand & Waser, 2012).

  • Synthesis of Differentially Substituted Indoles : It efficiently synthesizes 3,4-differentially substituted indoles using a fluoride ion-induced elimination-addition reaction (Iwao & Motoi, 1995).

  • Pharmaceutical and Biological Research : Its derivatives are potential agents in pharmaceutical and biological research, including therapies against diseases like SARS-CoV-2 (Gobinath et al., 2021).

  • Ruthenium-Catalyzed Enantioselective Propargylation : This process yields β-propargylated indoles with high enantioselectivity (Kanao et al., 2008).

  • C2-selective Direct Alkynylation of Indoles : A method described provides single-step access to substituted alkynyl indoles with very high C2 selectivity (Tolnai et al., 2013).

  • CO2 Pressure Carboxylation : 1-(Triisopropylsilyl)indole can be carboxylated under CO2 pressure to yield indole-3-carboxylic acids in good to excellent yields (Nemoto et al., 2016).

Safety and Hazards

1-(Triisopropylsilyl)indole can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Properties

IUPAC Name

indol-1-yl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NSi/c1-13(2)19(14(3)4,15(5)6)18-12-11-16-9-7-8-10-17(16)18/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGQSALLXQDVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466626
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123191-00-4
Record name 1-(Triisopropylsilyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Triisopropylsilyl)indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-(Triisopropylsilyl)indole useful in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis due to its ability to undergo selective lithiation at the C-3 position. [, , ] This selectivity allows for the introduction of various electrophiles at the C-3 position, leading to the synthesis of diverse indole derivatives. Indoles are important structural motifs found in many natural products and pharmaceuticals, making the selective functionalization of the indole ring highly valuable.

Q2: What challenges are associated with the lithiation of this compound?

A2: Direct lithiation of this compound with alkyllithium reagents can lead to undesired side reactions. [, ] One such reaction is the migration of the triisopropylsilyl group from the nitrogen atom to the C-2 position, resulting in the formation of 2-lithiated indole as a significant byproduct. This migration diminishes the yield of the desired 3-lithiated indole, which is crucial for further transformations.

Q3: Are there alternative approaches to overcome the limitations of direct lithiation?

A3: Yes, an alternative method involves the use of 3-iodoindole as a starting material. [] Reacting 3-iodoindole with ethylmagnesium bromide allows for a selective iodine-magnesium exchange reaction. This generates the desired 3-magnesio indole without significant rearrangement to the 2-magnesio species. This approach offers a more efficient and selective route to functionalize the C-3 position of the indole ring.

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